4-Chloro-2,3-dimethylphenol
Overview
Description
4-Chloro-2,3-dimethylphenol, also known as PCMX, is a chlorinated phenol that has been widely used as a disinfectant and preservative in various industries. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Scientific Research Applications
Degradation and Removal Methods :
- UV and UV/persulfate advanced oxidation processes have been explored for the removal of PCMX from wastewater. Kinetic models and density functional theory (DFT) calculations were used to predict concentrations of reactive oxidant species and identify potential reactive sites on PCMX for degradation pathways. The developmental toxicity of byproducts was also estimated (Li et al., 2020).
- Nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide in a heterogeneous Fenton-like process were investigated for the degradation of PCMX, demonstrating significant removal of the compound and its organic carbon content (Xu & Wang, 2013).
Antibacterial Properties :
- New derivatives of 4-chloro-3,5-dimethylphenol have been synthesized using Suzuki reaction and tested for their antibacterial properties against various pathogens (Zaooli et al., 2019).
Environmental Impact and Biodegradability :
- Studies on the biodegradability and toxicity of substituted phenols, including 4-chloro-3,5-dimethylphenol, under methanogenic conditions, have been conducted to understand their fate in anoxic environments (O'Connor & Young, 1989).
Analytical Chemistry Applications :
- Techniques have been developed for the determination of residual chlorine by derivatization with 2,6-dimethylphenol, showcasing the use of 4-chloro-2,6-dimethylphenol in analytical applications (Ellis & Brown, 1981).
Polymerization Processes :
- Research on the oxidative coupling polymerization of 2,6-dimethylphenol, catalyzed by copper complexes, provides insights into potential polymer synthesis applications involving similar phenolic compounds (Viersen et al., 1990).
Photocatalytic Degradation :
- The photocatalytic degradation of compounds like 4-chloro-3,5-dimethylphenol has been studied in the context of soil washing wastes, highlighting the role of micellar solubilization and adsorption in degradation kinetics (Davezza et al., 2013).
Mechanism of Action
Target of Action
4-Chloro-2,3-dimethylphenol, also known as Chloroxylenol or PCMX, is a broad-spectrum antimicrobial chemical compound . It primarily targets a wide range of microorganisms including viruses, bacteria, fungi, and algae . It is particularly effective against Gram-positive bacteria , where it disrupts the cell wall due to its phenolic nature .
Mode of Action
The mode of action of this compound involves the disruption of the cell wall of the targeted microorganisms . This disruption is due to the phenolic nature of the compound, which interferes with the integrity and function of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the structure and function of the bacterial cell wall . The compound’s phenolic nature allows it to interact with and disrupt these pathways, leading to the death of the bacteria .
Result of Action
The primary result of the action of this compound is the death of the targeted microorganisms . By disrupting the cell wall, the compound causes the bacteria to lose their structural integrity and function, leading to cell death . This makes this compound effective as an antiseptic and disinfectant .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be combustible and forms explosive mixtures with air on intense heating . Therefore, its storage and use should be in a cool, well-ventilated place away from heat sources . Furthermore, the compound’s effectiveness as an antimicrobial agent can be influenced by factors such as the presence of organic matter, the pH of the environment, and the specific microorganisms present .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-2,3-dimethylphenol are largely due to its phenolic nature. As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the this compound molecule bind to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .
Cellular Effects
This compound has been shown to be effective against Gram-positive bacteria, where it disrupts the cell wall due to its phenolic nature . It is less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .
Molecular Mechanism
The molecular mechanism of action of this compound involves the hydroxyl -OH groups of the molecule binding to certain proteins on the cell membrane of bacteria . This interaction disrupts the membrane, causing the contents of the bacterial cell to leak out .
Temporal Effects in Laboratory Settings
It is known that this compound is used in antibacterial soaps, wound-cleansing applications, and household antiseptics , suggesting that it has a stable shelf-life.
Metabolic Pathways
It is known that other chlorinated phenols can undergo various transformations in plants, with the predominant metabolic pathways and rates varying with different plant species .
properties
IUPAC Name |
4-chloro-2,3-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVHJRJEWDVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075092 | |
Record name | 4-Chloro-2,3-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1321-23-9, 1570-76-9 | |
Record name | Chloroxylenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-chloro-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2,3-dimethylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2,3-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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